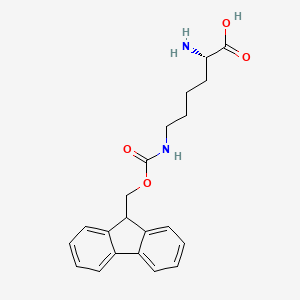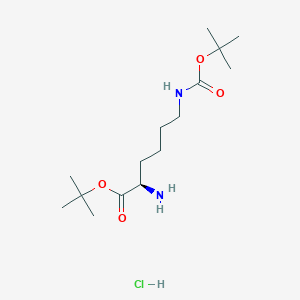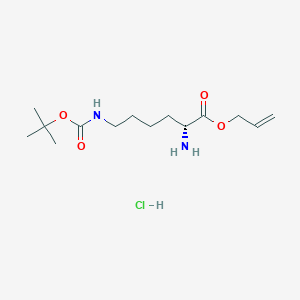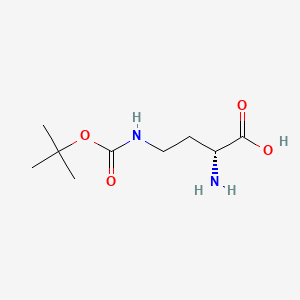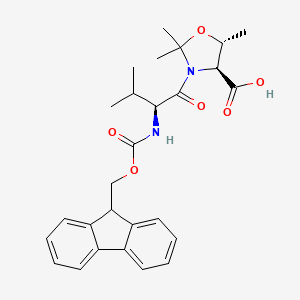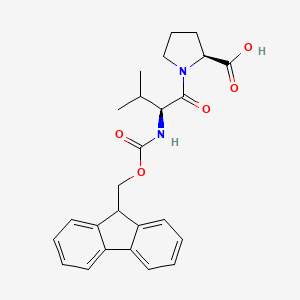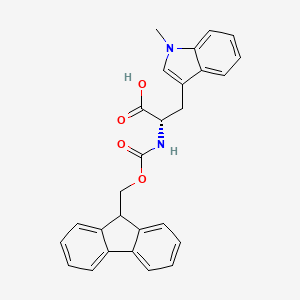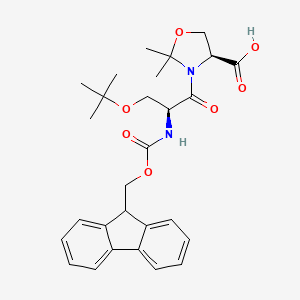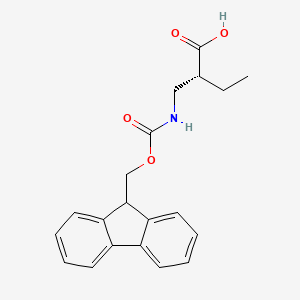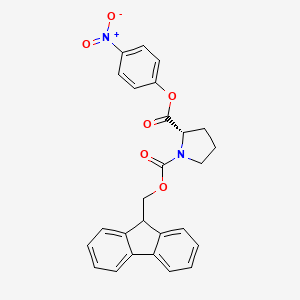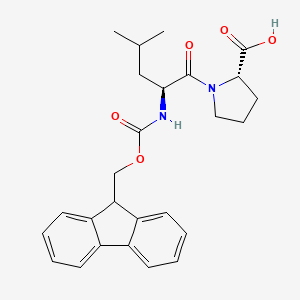
Fmoc-Leu-Pro-OH
Übersicht
Beschreibung
“Fmoc-Leu-Pro-OH” is a compound that consists of two amino acids, Leucine (Leu) and Proline (Pro), protected by the fluorenylmethoxycarbonyl (Fmoc) group12. The Fmoc group is a common protecting group used in peptide synthesis1.
Synthesis Analysis
Fmoc-Leu-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis3. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads3.
Molecular Structure Analysis
The molecular structure of “Fmoc-Leu-Pro-OH” is complex due to the presence of the Fmoc group and two amino acids, Leucine and Proline4. The Fmoc group is a bulky aromatic group, which can significantly influence the overall structure of the molecule4.
Chemical Reactions Analysis
The Fmoc group in “Fmoc-Leu-Pro-OH” can be removed under mildly basic conditions, which is a critical step in peptide synthesis1. This allows for the sequential addition of amino acids in the peptide synthesis process1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Leu-Pro-OH” can vary depending on the specific conditions. For example, Fmoc-Leu-OH, a related compound, has a melting point of 152-156 °C and is stored at 2-8°C6.Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Fmoc-protected amino acids like Fmoc-Leu-Pro-OH are widely used in solid-phase peptide synthesis (SPPS) . They allow for the sequential addition of amino acids to a growing peptide chain while preventing unwanted side reactions .
- The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. This cycle is repeated until the desired peptide sequence is obtained .
-
Hydrogel Formation
- Fmoc-functionalized amino acids have been used to construct hydrogels . These hydrogels find a wide range of applications in biomedical and biotechnological fields .
- The hydrogelation process involves self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The resulting hydrogels can exhibit properties such as pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability .
-
Drug Delivery
-
Bioprinting
- Fmoc-functionalized peptides have been proposed as scaffolds for bioprinting applications . These hydrogels can support cell adhesion, survival, and duplication, making them suitable for tissue engineering .
- The gelification process is balanced among aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
-
Synthesis of Oligopeptides
-
Production of Natural Products
-
Protein Labeling
- Fmoc-protected amino acids can be used in protein labeling . This involves the introduction of a specific chemical group (the label) into a protein, which can then be detected or used for further chemical reactions .
- The Fmoc group can be removed under controlled conditions, allowing the label to be introduced at a specific site in the protein .
-
Chemical Biology Research
- Fmoc-protected amino acids are used in chemical biology research . They can be used to synthesize peptides with specific properties, which can then be used to study biological systems .
- For example, they can be used to create peptides that mimic certain proteins, allowing researchers to study the function of these proteins .
-
Material Science
-
pH-Controlled Ambidextrous Gelation
- An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means it can form gels in both aqueous and organic solvents at different pH values .
- This property can be used in various applications, such as drug delivery, cell viability, and dye removal .
Safety And Hazards
While specific safety and hazard information for “Fmoc-Leu-Pro-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment7.
Zukünftige Richtungen
The future directions for “Fmoc-Leu-Pro-OH” could involve its use in the synthesis of more complex peptides and proteins. Given the importance of peptides and proteins in biological systems, this could have wide-ranging applications in fields such as drug discovery, biochemistry, and molecular biology1.
Please note that this analysis is based on the available information and may not cover all aspects of “Fmoc-Leu-Pro-OH”. For a more detailed analysis, further research and experimentation would be required.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYSLDOLQCIDF-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Pro-OH | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





